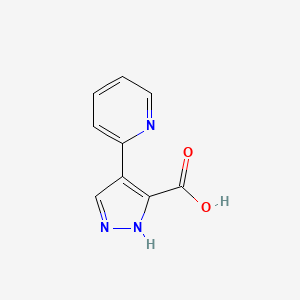

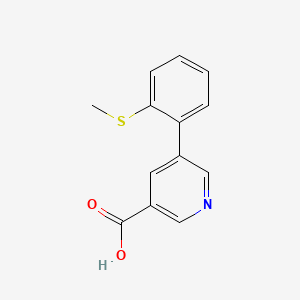

![molecular formula C9H8N2O B567885 3-Méthylimidazo[1,2-a]pyridine-5-carbaldéhyde CAS No. 1315359-91-1](/img/structure/B567885.png)

3-Méthylimidazo[1,2-a]pyridine-5-carbaldéhyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde” is a chemical compound with the molecular formula C9H8N2O . It’s used in early discovery research as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The transformation is proposed to go via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p -TSA catalyzed dehydration .

Molecular Structure Analysis

The InChI code for this compound is 1S/C9H8N2O/c1-7-3-2-4-9-10-5-8 (6-12)11 (7)9/h2-6H,1H3 . The molecular weight is 160.18 .

Chemical Reactions Analysis

Imidazo[1,2-a]pyridines are synthesized through various methods including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Physical and Chemical Properties Analysis

The compound is a powder with a molecular weight of 160.17 g/mol . The exact physical and chemical properties specific to “5-Methylimidazo[1,2-a]pyridine-3-carbaldehyde” are not available in the sources I found.

Applications De Recherche Scientifique

- Les dérivés d’imidazo[1,2-a]pyridine, y compris le 3-Méthylimidazo[1,2-a]pyridine-5-carbaldéhyde, ont un potentiel dans la science des matériaux. Les chercheurs ont exploré leurs propriétés luminescentes, ce qui les rend adaptés aux dispositifs optoélectroniques tels que les diodes électroluminescentes organiques (OLED) et les capteurs .

- La structure du composé suggère qu’il pourrait être un échafaudage précieux pour la conception d’agents anticancéreux. Les chercheurs ont étudié son potentiel en tant que composé de tête pour le développement de nouveaux médicaments chimiothérapeutiques .

- En raison de ses propriétés de fluorescence, le this compound peut servir de sonde fluorescente. Il a été utilisé en microscopie confocale et en études d’imagerie cellulaire, aidant à visualiser les processus biologiques .

- Les chercheurs ont exploré la réactivité du composé en synthèse organique. Il peut participer à diverses réactions, notamment la condensation, la cyclisation et le couplage croisé. De plus, il peut servir de ligand dans des processus catalytiques .

- Les scientifiques ont étudié les propriétés photophysiques de ce composé, y compris ses spectres d’absorption et d’émission. Comprendre ces propriétés est crucial pour ses applications potentielles dans les matériaux émettant de la lumière et les capteurs .

- Bien que non directement lié au this compound, ses analogues (tels que le 5-Méthylimidazo[1,2-a]pyridine-3-carbaldéhyde) ont été étudiés comme agents antituberculeux potentiels. Ces analogues ont montré des résultats prometteurs dans la réduction de la charge bactérienne dans un modèle de souris TB .

Science des Matériaux et Optoélectronique

Développement de médicaments anticancéreux

Sondes fluorescentes et agents d’imagerie

Synthèse organique et catalyseurs

Études photophysiques

Développement de médicaments contre la tuberculose

Safety and Hazards

Orientations Futures

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core is ongoing, with a focus on improving the ecological impact of the classical schemes .

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridine derivatives have been known to interact with various biological targets .

Mode of Action

Imidazo[1,2-a]pyridine derivatives are known to undergo various radical reactions for direct functionalization .

Biochemical Pathways

Imidazo[1,2-a]pyridine derivatives are known to be involved in various biochemical pathways .

Result of Action

Imidazo[1,2-a]pyridine derivatives have been known to exhibit a wide range of applications in medicinal chemistry .

Analyse Biochimique

Biochemical Properties

3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Cellular Effects

The effects of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can alter the expression of genes involved in oxidative stress responses .

Molecular Mechanism

At the molecular level, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain kinases, thereby affecting downstream signaling pathways. Furthermore, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity .

Dosage Effects in Animal Models

The effects of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing cellular antioxidant capacity. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in therapeutic applications .

Metabolic Pathways

3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is involved in several metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolic transformations can affect the compound’s activity and toxicity. Additionally, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can influence metabolic flux and alter the levels of key metabolites in cells .

Transport and Distribution

The transport and distribution of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde within cells and tissues are mediated by specific transporters and binding proteins. For example, it can be transported across cell membranes by organic anion transporters. Once inside the cell, 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde can accumulate in specific cellular compartments, influencing its localization and activity .

Subcellular Localization

The subcellular localization of 3-Methylimidazo[1,2-a]pyridine-5-carbaldehyde is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy metabolism .

Propriétés

IUPAC Name |

3-methylimidazo[1,2-a]pyridine-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-5-10-9-4-2-3-8(6-12)11(7)9/h2-6H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMLHXTNWZCCESQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C2N1C(=CC=C2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-(4-chloro-2-(2-(4-fluoro-1H-pyrazol-1-yl)ethoxy)-6-methylphenyl)-N-(2,2-difluoropropyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B567811.png)

![Tert-butyl 2,5-diazaspiro[3.5]nonane-5-carboxylate](/img/structure/B567815.png)